Cas no 130591-92-3 (methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)

Methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate is a chiral ester derivative with a protected amine functionality, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The (2R)-configuration ensures stereochemical precision, while the benzyloxycarbonyl (Cbz) group provides selective deprotection capabilities. The presence of both hydroxyl and ester moieties enhances its reactivity, enabling further functionalization. This compound is particularly useful in peptide synthesis and the preparation of β-hydroxy-α-amino acid derivatives. Its stability under standard conditions and compatibility with common reagents make it a practical choice for multistep synthetic routes. The product is typically characterized by high purity, ensuring reproducibility in research and industrial processes.
methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate structure
130591-92-3 structure
Product name:methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate
CAS No:130591-92-3
MF:C13H17NO5
Molecular Weight:267.27778
CID:1230236
PubChem ID:14683728

methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]-, methylester, (R)-
    • methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate
    • methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
    • EN300-28282618
    • 130591-92-3
    • インチ: InChI=1S/C13H17NO5/c1-18-12(16)11(15)7-8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m1/s1
    • InChIKey: GLXHMVRHOZZILU-LLVKDONJSA-N
    • SMILES: COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)O

計算された属性

  • 精确分子量: 267.11071
  • 同位素质量: 267.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 289
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 84.9Ų

じっけんとくせい

  • PSA: 84.86

methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28282618-0.25g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28282618-0.1g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28282618-1g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3
1g
$1214.0 2023-09-09
Enamine
EN300-28282618-5g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3
5g
$3520.0 2023-09-09
Enamine
EN300-28282618-10g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3
10g
$5221.0 2023-09-09
Enamine
EN300-28282618-1.0g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28282618-10.0g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28282618-5.0g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28282618-0.5g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28282618-2.5g
methyl (2R)-4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate
130591-92-3 95.0%
2.5g
$2379.0 2025-03-19

methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate 関連文献

methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoateに関する追加情報

Methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate (CAS No. 130591-92-3): A Comprehensive Overview

Methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate, identified by its CAS number 130591-92-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a chiral center and multiple functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The structural characteristics of this molecule make it a valuable intermediate in the synthesis of more complex pharmacologically active agents.

The molecular structure of methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate consists of a hydroxybutanoate backbone, modified with a benzyloxy carbonyl group and an amino function. This configuration not only imparts unique chemical properties but also opens up diverse synthetic pathways. The presence of the (2R) configuration indicates a specific stereochemical arrangement, which is crucial for the biological activity of derived compounds. Such stereochemical specificity is often a key factor in the efficacy and selectivity of pharmaceutical agents.

In recent years, there has been growing interest in the development of chiral building blocks for drug synthesis. Methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate fits well into this category, as it can serve as a precursor for enantiomerically pure drugs. The benzyloxy carbonyl group, in particular, is a common protective group in peptide chemistry and can be selectively removed under mild conditions, allowing for further functionalization. This property makes it an attractive candidate for multi-step synthetic routes leading to complex molecular architectures.

One of the most compelling aspects of methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate is its potential role in the synthesis of bioactive molecules. Researchers have been exploring its use in the development of novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in the treatment of metabolic disorders due to their ability to modulate enzyme activity. The hydroxy and amino groups provide multiple sites for chemical modification, enabling the design of molecules with tailored biological properties.

The pharmaceutical industry has been particularly interested in compounds that can act as protease inhibitors. Methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate derivatives have been investigated for their potential to inhibit key enzymes involved in pathogenic processes. By targeting these enzymes, such compounds can disrupt disease pathways and offer therapeutic benefits. The stereochemical purity of the starting material is essential here, as even small deviations can significantly affect the inhibitory activity.

Recent advancements in synthetic methodologies have further enhanced the utility of methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate. New catalytic systems and asymmetric reactions have made it possible to synthesize this compound more efficiently and on larger scales. These improvements are crucial for industrial applications, where cost-effectiveness and scalability are paramount. Additionally, green chemistry principles have guided the development of more sustainable synthetic routes, reducing waste and minimizing environmental impact.

The biological activity of methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate and its derivatives has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated promising results in models of inflammation, pain, and neurodegeneration. These findings have spurred further research into optimizing the compound's pharmacokinetic properties and exploring new therapeutic indications. The combination of structural diversity and functional flexibility makes it a versatile tool for drug discovery.

In conclusion, methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate (CAS No. 130591-92-3) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the chiral center and multiple functional groups, make it a valuable building block for synthesizing complex bioactive molecules. The growing body of research on this compound underscores its importance as a tool for drug discovery and therapeutic innovation.

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